5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide
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Description
5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide is a useful research compound. Its molecular formula is C16H20ClN3O4S and its molecular weight is 385.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that the compound is an organic building block and has been reported as an intermediate in the synthesis of glyburide .
Mode of Action
It is known to participate in reactions involving free radicals . In such reactions, the compound may interact with its targets, leading to changes in the molecular structure and function .
Biochemical Pathways
The compound is involved in various biochemical pathways, particularly those related to the synthesis of glyburide . Glyburide is a drug used in the treatment of type 2 diabetes, implying that the compound may play a role in pathways related to glucose metabolism .
Result of Action
The compound, as an intermediate in the synthesis of glyburide, contributes to the therapeutic effects of the drug . Glyburide is used to lower blood glucose levels in individuals with type 2 diabetes, suggesting that the compound may indirectly influence glucose metabolism .
Biological Activity
5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including its mechanism of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro group, a methoxy group, and an oxadiazole moiety. Its molecular formula is C16H19ClN2O4S, with a molecular weight of 368.85 g/mol. The presence of the oxadiazole ring is significant as compounds containing this heterocyclic structure are often associated with diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via mitochondrial pathway |
U-937 (Monocytic Leukemia) | 12.34 | Cell cycle arrest and apoptosis |
A549 (Lung Cancer) | 10.21 | Inhibition of proliferation |
The compound exhibited significant cytotoxicity in these cell lines, suggesting that it may act as a promising candidate for further development in cancer therapy.
The mechanism through which this compound exerts its biological effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Flow cytometry analyses indicated that treatment with the compound leads to an increase in apoptotic cells in a dose-dependent manner. Additionally, it has been shown to interfere with critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
Study 1: Efficacy Against Breast Cancer
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of the compound against breast cancer cell lines. The results indicated that it significantly reduced cell viability at concentrations as low as 10 µM. The study concluded that the compound's ability to induce apoptosis makes it a viable candidate for further investigation in breast cancer therapies .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O4S/c1-11-18-15(24-19-11)16(8-4-3-5-9-16)20-25(21,22)14-10-12(17)6-7-13(14)23-2/h6-7,10,20H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMCAGUJFRLHAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.